![molecular formula C9H10N4S B1483388 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2097970-98-2](/img/structure/B1483388.png)
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 2-aminothiophene-3-carbonitrile . For instance, a novel heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Molecular Structure Analysis
The molecular structure of “2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide” was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .
Scientific Research Applications
Antidepressant Activity
- Compounds related to 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide have shown potential in antidepressant applications. A study by Mathew, Suresh, and Anbazhagan (2014) synthesized derivatives of this compound and evaluated their antidepressant and neurotoxicity screening, finding significant reduction in immobility time in tests, indicating potential antidepressant activity (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
- A 2020 study by Hamed et al. explored the antimicrobial activity of heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, synthesized and reacted with chitosan to form Schiff bases. These showed varying levels of antimicrobial activity against different bacterial and fungal strains (Hamed et al., 2020).
Anti-Inflammatory and Analgesic Activities
- Abdel-Wahab et al. (2012) investigated the anti-inflammatory and analgesic activities of new thiazole and pyrazoline heterocycles having a 2-thienylpyrazole moiety. The compounds exhibited significant analgesic and anti-inflammatory activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Antioxidant and Anti-Inflammatory Properties
- Shehab, Abdellattif, and Mouneir (2018) synthesized novel pyrimidine-2-thiol, pyrazole, and pyran derivatives starting from a compound containing thiophene moiety. These compounds demonstrated potent anti-inflammatory and antioxidant activities (Shehab, Abdellattif, & Mouneir, 2018).
Enzyme Inhibitory Activity
- Cetin, Türkan, Bursal, and Murahari (2021) designed and evaluated 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against various enzymes, finding significant interactions at enzyme active sites (Cetin, Türkan, Bursal, & Murahari, 2021).
Antitumor Activity
- Shams, Mohareb, Helal, and Mahmoud (2010) explored the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, revealing high inhibitory effects in vitro against various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).
properties
IUPAC Name |
2-(5-thiophen-2-yl-1H-pyrazol-4-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-8(11)4-6-5-12-13-9(6)7-2-1-3-14-7/h1-3,5H,4H2,(H3,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZYVFDIJUAICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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